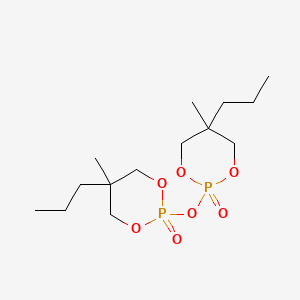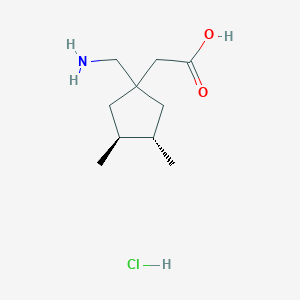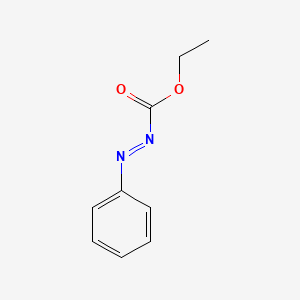![molecular formula C12H8NP B14760729 Phosphinino[4,3-B]quinoline CAS No. 260-99-1](/img/structure/B14760729.png)
Phosphinino[4,3-B]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinino[4,3-B]quinoline is a heterocyclic compound that features a phosphine group integrated into a quinoline framework Quinoline itself is a well-known aromatic compound with a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinino[4,3-B]quinoline typically involves the functionalization of quinoline derivatives. One common method is the transition metal-catalyzed coupling reaction, where a phosphine ligand is introduced to the quinoline scaffold. This can be achieved using palladium or nickel catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinino[4,3-B]quinoline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions include phosphine oxides, dihydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
Phosphinino[4,3-B]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of Phosphinino[4,3-B]quinoline largely depends on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, widely used in medicinal chemistry.
Phosphine Oxides: Similar in structure but with different reactivity and applications.
Dihydroquinolines: Reduced forms of quinoline with distinct chemical properties
Uniqueness
Phosphinino[4,3-B]quinoline stands out due to the unique combination of a phosphine group with a quinoline scaffold. This integration allows for unique reactivity and a broad range of applications, particularly in catalysis and materials science .
Eigenschaften
CAS-Nummer |
260-99-1 |
|---|---|
Molekularformel |
C12H8NP |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
phosphinino[4,3-b]quinoline |
InChI |
InChI=1S/C12H8NP/c1-2-4-11-9(3-1)7-10-8-14-6-5-12(10)13-11/h1-8H |
InChI-Schlüssel |
HYQGKPGDLJXWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=PC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)







![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)



